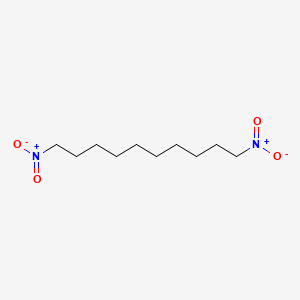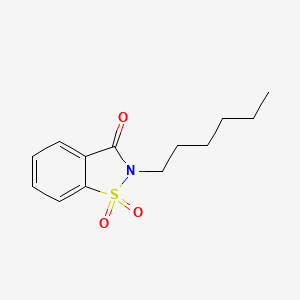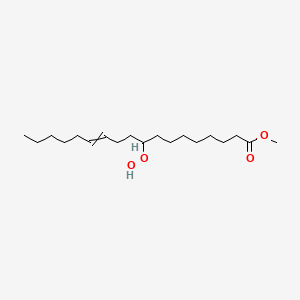
1-Ethyl-1H-1,3,2-benzodiazaphosphole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-1H-1,3,2-benzodiazaphosphole is a heterocyclic compound containing both nitrogen and phosphorus atoms within its ring structure. This compound is part of a broader class of organophosphorus compounds, which are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.
Preparation Methods
The synthesis of 1-Ethyl-1H-1,3,2-benzodiazaphosphole typically involves a multi-step process. One common method includes the preparation of the substrate 2-phenyl-2,3-dihydro-1H-1,3,2-benzodiazaphosphole 2-oxide, followed by reactions with various isothiocyanates and isocyanate analogs in dry DMF/pyridine under microwave irradiation . This method yields the target compound with high efficiency.
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production, such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
1-Ethyl-1H-1,3,2-benzodiazaphosphole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the phosphorus atom is a key reactive site.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Ethyl-1H-1,3,2-benzodiazaphosphole has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for synthesizing more complex organophosphorus compounds.
Industry: It is used in the synthesis of materials with specific electronic and optical properties, making it valuable in the development of advanced materials and nanotechnology.
Mechanism of Action
The mechanism by which 1-Ethyl-1H-1,3,2-benzodiazaphosphole exerts its effects involves interactions with various molecular targets. The phosphorus atom in the compound can form strong bonds with metal ions, making it an effective ligand in coordination complexes. These complexes can then interact with biological molecules, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
1-Ethyl-1H-1,3,2-benzodiazaphosphole can be compared to other similar compounds, such as:
1,3,2-Benzothiazaphosphole: Similar in structure but contains sulfur instead of nitrogen.
1,3,2-Benzodiazaphosphole: Lacks the ethyl group, which can affect its reactivity and applications.
1,3,2-Benzoxazaphosphole: Contains oxygen instead of nitrogen, leading to different chemical properties.
Properties
CAS No. |
89767-28-2 |
|---|---|
Molecular Formula |
C8H9N2P |
Molecular Weight |
164.14 g/mol |
IUPAC Name |
1-ethyl-1,3,2-benzodiazaphosphole |
InChI |
InChI=1S/C8H9N2P/c1-2-10-8-6-4-3-5-7(8)9-11-10/h3-6H,2H2,1H3 |
InChI Key |
XDXFMNPMTZEDAA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2N=P1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-Methoxyphenyl)-1-[4-(3-methylphenyl)piperazin-1-yl]butan-1-one](/img/structure/B14371453.png)


![3,3'-[(1E)-3-Acetyltriaz-1-ene-1,3-diyl]dibenzonitrile](/img/structure/B14371473.png)


![5-{[12-(Prop-2-ene-1-sulfinyl)dodecyl]oxy}-2,3-dihydro-1H-indene](/img/structure/B14371491.png)




![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 2,2-dichloropropanoate](/img/structure/B14371512.png)
![1,4-Dimethyl-2-phenyl-1H-imidazo[4,5-c]pyridine](/img/structure/B14371513.png)
![3-[2-Chloro-3-(trifluoromethyl)phenoxy]benzoic acid](/img/structure/B14371525.png)
